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Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of
Inauhzin (CAS: 309271-94-1), a potent small-molecule dual inhibitor of SIRT1 and IMPDH2,
which functions as a non-genotoxic activator of the p53 tumor suppressor pathway. The
synthesis is based on established chemical literature and is presented with detailed procedural
instructions, mechanistic insights, and methods for purification and validation. This guide is
intended for researchers in chemical biology, medicinal chemistry, and drug development with a
background in synthetic organic chemistry.

Introduction to Inauhzin

Inauhzin (INZ) is a significant molecule in cancer research, identified for its ability to reactivate
the p53 pathway. Unlike traditional chemotherapeutics that often rely on inducing DNA damage,
Inauhzin operates by inhibiting SIRT1, a deacetylase that suppresses p53 activity. This
inhibition leads to the acetylation and stabilization of p53, restoring its tumor-suppressive
functions, such as inducing apoptosis and cell cycle arrest in cancer cells harboring wild-type
p53.[1][2] Further research has shown that Inauhzin also targets IMP Dehydrogenase 2
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(IMPDH2), an enzyme critical for nucleotide biosynthesis, adding a secondary mechanism to its
anti-cancer activity.[3]

The chemical structure of Inauhzin, systematically named 10-[2-(5H-[3][4][5]triazino[5,6-b]indol-
3-ylthio)butanoyl]-10H-phenothiazine, is a composite of three key moieties: a phenothiazine
core, a butanoyl linker, and a triazino[5,6-b]indole heterocycle. The synthesis strategy outlined
herein is a convergent approach, involving the separate preparation of key intermediates
followed by their final coupling.[3]

Mechanism of Action Overview

The dual-targeting nature of Inauhzin is a key aspect of its therapeutic potential. By inhibiting
both SIRT1 and IMPDH2, it triggers p53 activation through two distinct but complementary
pathways, making it a robust agent for cancer research.
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Figure 1. Dual mechanism of Inauhzin action.
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Overall Synthetic Scheme

The synthesis of Inauhzin is accomplished via a 3-stage process as described by Valente, S. et
al.[3] This involves the synthesis of two key fragments, followed by a final coupling reaction.

Overall Synthesis Workflow for Inauhzin

Stage 1: Synthesis of Heterocycle Core Stage 2: Synthesis of Phenothiazine Fragment

Isatin Thiosemicarbazide 10H-Phenothiazine 2-Bromoputyryl
Bromide

Intermediate A Intermediate B
(5H-[1,2,4]triazino[5,6-b]indole-3-thiol) (10-(2-bromobutanoyl)-10H-phenothiazine)

%al Couplmn

Final Product: Inauhzin

Click to download full resolution via product page

Figure 2. Convergent synthesis strategy for Inauhzin.

Materials and Methods
Reagents and Equipment
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Reagent/Material Grade Supplier Notes
) ) ) Starting material for
Isatin 298% Sigma-Aldrich )
Intermediate A
) ) ] ) ) Starting material for
Thiosemicarbazide >99% Sigma-Aldrich )
Intermediate A
o ) ] Starting material for
10H-Phenothiazine >98% Sigma-Aldrich ]
Intermediate B
2-Bromobutyryl Acylating agent for
) yy 297% Sigma-Aldrich Y g. g
bromide Intermediate B

Potassium Carbonate

Anhydrous Fisher Scientific Base for reactions
(K2CO03)
N,N-
Dimethylformamide Anhydrous Acros Organics Reaction solvent
(DMF)
Ethanol (EtOH) Anhydrous Fisher Scientific Reaction solvent
For extraction &
Ethyl Acetate (EtOAc)  ACS Grade VWR
chromatography
Hexanes ACS Grade VWR For chromatography
. ] For column
Silica Gel 230-400 mesh Sorbent Technologies
chromatography

Equipment: Standard laboratory glassware, magnetic stirrers with heating plates, rotary
evaporator, vacuum pump, thin-layer chromatography (TLC) plates (silica gel 60 F2s4), UV
lamp, and access to NMR and Mass Spectrometry facilities for characterization.

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal
protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must
be worn at all times. 2-Bromobutyryl bromide is corrosive and lachrymatory; handle with
extreme care.
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Experimental Protocols
Stage 1: Synthesis of 5H-[3][4][5]triazino[5,6-b]indole-3-
thiol (Intermediate A)

Causality: This reaction is a classic condensation followed by cyclization. Isatin's ketone group
reacts with the primary amine of thiosemicarbazide to form a thiosemicarbazone intermediate.
Subsequent intramolecular cyclization, driven by heat, forms the stable triazino-indole
heterocyclic system.[3]

Procedure:

To a 250 mL round-bottom flask, add isatin (10.0 g, 67.9 mmol) and thiosemicarbazide (6.2
g, 67.9 mmol).

e Add anhydrous ethanol (150 mL) to the flask.
o Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

o Maintain reflux for 6 hours. The reaction progress can be monitored by TLC (Mobile Phase:
30% EtOAc in Hexanes). The starting materials will be consumed, and a new, less polar spot
corresponding to the product will appear.

» After 6 hours, allow the reaction mixture to cool to room temperature. A yellow precipitate will
form.

o Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x
30 mL).

e Dry the solid under vacuum to yield Intermediate A as a yellow powder.
o Expected Yield: ~12.5 g (85-90%)

o Validation: Confirm structure using *H NMR and Mass Spectrometry.

Stage 2: Synthesis of 10-(2-bromobutanoyl)-10H-
phenothiazine (Intermediate B)
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Causality: This is an N-acylation reaction. The secondary amine of the phenothiazine ring acts

as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutyryl bromide. A weak
base like potassium carbonate is sufficient to neutralize the HBr byproduct, driving the reaction
to completion.

Procedure:

In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 10H-phenothiazine
(20.0 g, 50.2 mmol) in anhydrous N,N-Dimethylformamide (DMF) (200 mL).

e Add anhydrous potassium carbonate (13.9 g, 100.4 mmol) to the solution.
e Cool the mixture to 0 °C in an ice bath.

o Slowly add 2-bromobutyryl bromide (7.0 mL, 55.2 mmol) dropwise over 20 minutes. Caution:
Lachrymator.

 After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for 12 hours.

e Monitor the reaction by TLC (Mobile Phase: 10% EtOAc in Hexanes).

e Upon completion, pour the reaction mixture into 500 mL of ice-cold water. A precipitate will
form.

« Stir for 30 minutes, then collect the solid by vacuum filtration.
e Wash the solid thoroughly with water (3 x 100 mL) to remove residual DMF and salts.

e Dry the crude product under vacuum. Purification via flash column chromatography (silica
gel, gradient elution from 5% to 15% EtOAc in hexanes) will yield Intermediate B as an off-
white solid.

o Expected Yield: ~15.5 g (80-85%)

o Validation: Confirm structure using *H NMR and Mass Spectrometry.

Stage 3: Synthesis of Inauhzin
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Causality: This final step is a nucleophilic substitution reaction. The thiol group of Intermediate
Ais deprotonated by the base (potassium carbonate) to form a thiolate anion. This potent
nucleophile then displaces the bromide from the alpha-carbon of Intermediate B, forming the
final C-S bond and yielding Inauhzin.[3]

Procedure:

e To a 250 mL round-bottom flask, add Intermediate A (5.0 g, 23.2 mmol) and anhydrous
potassium carbonate (6.4 g, 46.4 mmol).

e Add anhydrous DMF (100 mL) and stir the suspension for 15 minutes at room temperature.
e Add a solution of Intermediate B (8.1 g, 23.2 mmol) in 50 mL of anhydrous DMF to the flask.
e Heat the reaction mixture to 60 °C and stir for 8 hours under a nitrogen atmosphere.

o Monitor the reaction by TLC (Mobile Phase: 40% EtOAc in Hexanes).

 After cooling to room temperature, pour the mixture into 500 mL of ice-cold water.

o Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

o Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium
sulfate, and filter.

+ Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude
product.

» Purify the crude solid by flash column chromatography (silica gel, gradient elution from 20%
to 50% EtOAc in hexanes) to afford Inauhzin as a solid.

o Expected Yield: ~8.7 g (75-80%)

o Final Validation: The final product's identity and purity should be rigorously confirmed by
'H NMR, 8C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
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Parameter Expected Value
Molecular Formula C25H19N50S:2
Molecular Weight 469.58 g/mol
Appearance Powder (typically off-white to pale yellow)
Purity (HPLC) >98%
Conclusion

This protocol details a reliable and reproducible method for synthesizing Inauhzin on a
laboratory scale. By following this three-stage convergent approach, researchers can produce
high-purity material for use in biological assays and further drug development studies. The self-
validating nature of the protocol, with clear checkpoints for purification and characterization,
ensures the integrity of the final compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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